molecular formula C16H17BrN2O B8163142 3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide

3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide

Cat. No.: B8163142
M. Wt: 333.22 g/mol
InChI Key: VDUJQLIPHNOUBD-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 3-position of the benzene ring, a diethylamino group at the nitrogen atom, and a pyridin-4-yl group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide can be achieved through several synthetic routes. One common method involves the bromination of N,N-diethyl-5-(pyridin-4-yl)benzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the pyridin-4-yl group is coupled with a brominated benzamide precursor in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) in methanol are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyridin-4-yl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(pyridin-3-yl)benzamide
  • 3,5-Dibromo-N-pyridin-4-yl-benzamide
  • 5-Bromo-N,N-diethylpyridine-3-sulfonamide

Comparison

3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide is unique due to the presence of both the diethylamino group and the pyridin-4-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-pyridin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-3-19(4-2)16(20)14-9-13(10-15(17)11-14)12-5-7-18-8-6-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUJQLIPHNOUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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